molecular formula C22H24N2O3 B5516175 2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one

2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5516175
M. Wt: 364.4 g/mol
InChI Key: FLQCHWPXFJUACZ-UHFFFAOYSA-N
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Description

The synthesis and study of diazaspirodecanone derivatives, including molecules structurally related to "2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one," are of interest due to their potential pharmacological activities. These compounds belong to a class of heterocycles that have been explored for various biological activities, including antihypertensive, anticonvulsant, and muscarinic agonist effects.

Synthesis AnalysisThe synthesis of similar structures, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, involves simple, fast, and cost-effective methodologies, often achieving high yields without the need for further purification (Pardali et al., 2021). A similar approach could potentially be applied to the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives often features a spirocyclic framework that contributes to their unique chemical properties. For instance, the cycloaddition of methylenelactams with nitrones can yield 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, demonstrating the flexibility of spirocyclic structures in synthesizing diverse molecular frameworks (Chiaroni et al., 2000).

Chemical Reactions and Properties

Spirocyclic compounds such as diazaspiro[4.5]decan-3-ones undergo various chemical reactions, including cycloadditions and catalytic dearomative spirocyclizations. These reactions are crucial for the functionalization and diversification of spirocyclic frameworks, offering routes to complex molecular architectures (Ito et al., 2018).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its synthesis, structure, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-23-16-22(15-20(23)25)11-13-24(14-12-22)21(26)18-9-5-6-10-19(18)27-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQCHWPXFJUACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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